molecular formula C32H49NO6 B237173 Ergokonin C CAS No. 139471-01-5

Ergokonin C

Numéro de catalogue B237173
Numéro CAS: 139471-01-5
Poids moléculaire: 543.7 g/mol
Clé InChI: YYOVEXZGHBXNOO-FLBCEDPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ergokonin C is a natural product isolated from the fungus Aspergillus koningii. It belongs to the class of ergot alkaloids and has been found to exhibit various biological activities. The compound has been of interest to researchers due to its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of Ergokonin C is not fully understood. However, studies have shown that it acts on various signaling pathways in the body, including the MAPK/ERK and NF-kB pathways. It also modulates the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects
Ergokonin C has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. In addition, Ergokonin C has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Ergokonin C for lab experiments is its availability. The compound can be easily synthesized through the fermentation of Aspergillus koningii. It is also relatively stable, making it easier to handle in experiments. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its suitability for use in clinical trials.

Orientations Futures

There are several future directions for research on Ergokonin C. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its anti-tumor activity. Studies have shown that Ergokonin C inhibits the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, studies on the pharmacokinetics and toxicity of Ergokonin C are needed to determine its suitability for clinical use.
Conclusion
In conclusion, Ergokonin C is a natural product with various biological activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic applications. The compound acts on various signaling pathways in the body and has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.

Méthodes De Synthèse

Ergokonin C can be synthesized through the fermentation of Aspergillus koningii. The fungus is cultured in a suitable medium, and the compound is extracted using various techniques such as solvent extraction, column chromatography, and crystallization. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.

Applications De Recherche Scientifique

Ergokonin C has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Numéro CAS

139471-01-5

Nom du produit

Ergokonin C

Formule moléculaire

C32H49NO6

Poids moléculaire

543.7 g/mol

Nom IUPAC

(1S,2R,5S,7S,9R,10R,15S,16S)-5-(2-amino-2-methylpropanoyl)oxy-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-hydroxy-2-methyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-ene-16-carboxylic acid

InChI

InChI=1S/C32H49NO6/c1-17(2)18(3)8-9-19(4)21-10-11-23-24-22(13-15-31(21,23)27(35)36)30(7)14-12-20(38-28(37)29(5,6)33)16-32(30)26(39-32)25(24)34/h8-9,17-22,25-26,34H,10-16,33H2,1-7H3,(H,35,36)/b9-8+/t18-,19+,20-,21-,22-,25+,26+,30+,31-,32+/m0/s1

Clé InChI

YYOVEXZGHBXNOO-FLBCEDPUSA-N

SMILES isomérique

C[C@H](/C=C/[C@H](C)C(C)C)[C@@H]1CCC2=C3[C@H](CC[C@]12C(=O)O)[C@]4(CC[C@@H](C[C@@]45[C@@H]([C@@H]3O)O5)OC(=O)C(C)(C)N)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C

SMILES canonique

CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C

Synonymes

Ergokonin C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.